But-1-yne-3-ene, 4-dimethylamino-
Overview
Description
But-1-yne-3-ene, 4-dimethylamino- is an organic compound characterized by the presence of both alkyne and alkene functional groups, along with a dimethylamino substituent. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-1-yne-3-ene, 4-dimethylamino- typically involves the functionalization of bromo-substituted 1,3-enynes. One common method is the hydroboration of 4-bromo-1,3-enyne, followed by hydride addition to the resulting borane
Industrial Production Methods
Industrial production methods for But-1-yne-3-ene, 4-dimethylamino- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
But-1-yne-3-ene, 4-dimethylamino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of But-1-yne-3-ene, 4-dimethylamino- include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
But-1-yne-3-ene, 4-dimethylamino- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of But-1-yne-3-ene, 4-dimethylamino- involves its interaction with various molecular targets and pathways. The compound can participate in enyne metathesis reactions, which are catalyzed by ruthenium carbenes . These reactions lead to the formation of 1,3-dienes through a series of cycloaddition and cycloelimination steps.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to But-1-yne-3-ene, 4-dimethylamino- include:
But-1-en-3-yne: Lacks the dimethylamino group.
1-Bromobut-3-en-2-ol: Contains a bromine and hydroxyl group instead of the dimethylamino group.
2,2,3-Trimethyl-but-3-en-1-ol: Contains additional methyl groups and a hydroxyl group.
Uniqueness
The uniqueness of But-1-yne-3-ene, 4-dimethylamino- lies in its combination of alkyne, alkene, and dimethylamino functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
Properties
IUPAC Name |
(E)-N,N-dimethylbut-1-en-3-yn-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-4-5-6-7(2)3/h1,5-6H,2-3H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGUSJXDACYPMP-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2206-24-8 | |
Record name | But-1-yne-3-ene, 4-dimethylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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